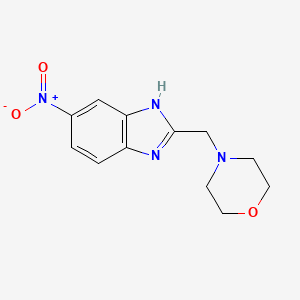

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

Description

Historical Context of Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces back to the pioneering work of Hoebrecker in 1872, who first synthesized 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This foundational discovery established the benzimidazole nucleus as a stable platform for drug development and chemical research. The significance of benzimidazole compounds was further emphasized during the 1950s when 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole was identified as an integral component of vitamin B12 structure. This revelation sparked renewed interest in benzimidazole chemistry, particularly regarding the synthesis and biological evaluation of substituted derivatives.

The evolution of benzimidazole chemistry gained considerable momentum in the mid-twentieth century as researchers began to recognize the therapeutic potential of these heterocyclic compounds. The systematic investigation of benzimidazole derivatives led to the development of numerous pharmaceutical agents with diverse biological activities, including antifungal, anthelmintic, and antihypertensive properties. The discovery that benzimidazole-based compounds could serve as broad-spectrum therapeutic agents provided the scientific foundation for continued research and development in this chemical class.

The historical progression of benzimidazole research has been marked by significant methodological advances in synthesis and characterization techniques. Early synthetic approaches relied on simple condensation reactions between orthophenylenediamine and various carbonyl compounds. However, modern synthetic strategies have evolved to incorporate green chemistry principles, including microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally friendly catalysts. These developments have enabled the preparation of complex benzimidazole derivatives such as 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-, which represents a sophisticated example of contemporary heterocyclic synthesis.

Significance in Heterocyclic Chemistry Research

The significance of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- in heterocyclic chemistry research extends beyond its individual properties to encompass broader implications for drug discovery and chemical biology. Benzimidazole derivatives have emerged as privileged structures in medicinal chemistry, demonstrating remarkable versatility in their biological activities and therapeutic applications. The incorporation of morpholine and nitro functionalities in this particular compound represents a strategic approach to enhance both pharmacological properties and synthetic utility.

Research investigations have revealed that benzimidazole compounds exhibit exceptional diversity in their biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The structural modifications present in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- contribute to this pharmacological profile through specific molecular interactions with biological targets. The morpholinylmethyl substituent provides enhanced solubility characteristics and potential for improved cellular uptake, while the nitro group at the 5-position introduces electron-withdrawing effects that can modulate the compound's reactivity and binding affinity.

Contemporary heterocyclic chemistry research has increasingly focused on the development of multifunctional compounds that can address complex biological pathways and disease mechanisms. 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exemplifies this approach through its combination of structural elements that confer distinct chemical and biological properties. The benzimidazole core provides the fundamental heterocyclic framework known for its stability and bioactivity, while the substituent groups introduce specific functionalities that can be optimized for particular therapeutic targets.

The research significance of this compound is further enhanced by its role as a synthetic intermediate in the preparation of more complex benzimidazole derivatives. Studies have demonstrated that 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- serves as a key starting material for the synthesis of various hydrazide derivatives, expanding the chemical space available for biological evaluation. This synthetic utility positions the compound as an important building block in combinatorial chemistry approaches and structure-activity relationship studies.

Overview of Key Structural Features

The molecular structure of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- encompasses several distinctive structural features that contribute to its unique chemical and biological properties. The compound possesses a molecular formula of C12H14N4O3 with a molecular weight of 262.26 grams per mole, as confirmed by multiple analytical techniques and database records. The structural architecture consists of a benzimidazole core bearing specific substituents at defined positions, creating a complex heterocyclic system with multiple reactive sites.

The benzimidazole nucleus forms the central structural element of the molecule, comprising a fused benzene-imidazole ring system that provides aromatic stability and potential for hydrogen bonding interactions. This bicyclic heterocycle contains two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring, conferring amphoteric properties that enable the compound to function as both hydrogen bond donor and acceptor. The electron distribution within the benzimidazole core is significantly influenced by the substituent groups, particularly the electron-withdrawing nitro functionality.

Table 1: Structural Properties of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H14N4O3 | |

| Molecular Weight | 262.26 g/mol | |

| Chemical Abstracts Service Number | 94720-52-2 | |

| International Union of Pure and Applied Chemistry Name | 4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine | |

| Simplified Molecular Input Line Entry System | C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N+[O-] |

The nitro group positioned at the 5-position of the benzimidazole ring represents a critical structural feature that significantly influences the compound's electronic properties and reactivity profile. This electron-withdrawing substituent reduces the electron density of the aromatic system, potentially enhancing the compound's electrophilic character and modifying its interaction with biological targets. The nitro functionality also contributes to the compound's potential for redox chemistry, which may be relevant to its biological activity mechanisms.

The morpholinylmethyl substituent at the 2-position introduces a heterocyclic ether-amine functionality that provides additional sites for molecular interactions and influences the compound's physicochemical properties. The morpholine ring contains both nitrogen and oxygen heteroatoms, creating a polar region within the molecule that can participate in hydrogen bonding and electrostatic interactions. The methylene bridge connecting the morpholine ring to the benzimidazole core provides conformational flexibility while maintaining the structural integrity of both ring systems.

Classification within Nitrogen-Containing Heterocycles

The classification of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- within the broader context of nitrogen-containing heterocycles reveals its position as a complex polyheterocyclic compound with multiple nitrogen-containing ring systems. The primary classification places this compound within the benzimidazole family, which represents a subclass of bicyclic heterocycles formed by the fusion of benzene and imidazole rings. This classification is further refined by the presence of the morpholine substituent, creating a multiheterocyclic system with enhanced structural complexity.

Within the hierarchical classification of heterocyclic compounds, benzimidazoles belong to the broader category of azoles, which are five-membered rings containing nitrogen and at least one other heteroatom. The benzimidazole system specifically contains two nitrogen atoms within the five-membered imidazole portion, classifying it as a diazole derivative. The fusion with the benzene ring creates a bicyclic aromatic system that maintains the fundamental properties of both component rings while introducing unique characteristics resulting from their combination.

The nitrogen-containing heterocycle classification system recognizes several distinct categories based on ring size, degree of saturation, and heteroatom composition. 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- encompasses multiple classifications simultaneously due to its complex structure. The benzimidazole core represents an unsaturated bicyclic system, while the morpholine substituent introduces a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. This combination creates a compound that bridges multiple heterocyclic categories, demonstrating the structural diversity possible within this chemical class.

Table 2: Heterocyclic Classification of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

| Heterocyclic Component | Ring Size | Heteroatoms | Saturation Level | Classification |

|---|---|---|---|---|

| Benzimidazole Core | 5 + 6 (fused) | 2 Nitrogen | Aromatic | Bicyclic Diazole |

| Morpholine Substituent | 6 | 1 Nitrogen, 1 Oxygen | Saturated | Heterocyclic Ether-Amine |

| Complete Structure | Multiple | 4 Nitrogen, 4 Oxygen | Mixed | Polyheterocyclic |

The functional classification of this compound extends beyond its heterocyclic nature to include considerations of its substitution pattern and electronic characteristics. The presence of the nitro group introduces an electron-deficient aromatic system, while the morpholine substituent provides electron-rich nitrogen and oxygen centers. This electronic complementarity creates opportunities for intramolecular interactions and influences the compound's overall reactivity profile and biological activity potential.

Contemporary research in nitrogen-containing heterocycles has increasingly focused on compounds that combine multiple heterocyclic systems within a single molecular framework. 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exemplifies this approach through its integration of structurally distinct heterocyclic elements. The benzimidazole core provides aromatic stability and potential for pi-stacking interactions, while the morpholine ring contributes conformational flexibility and polar interaction sites. This combination positions the compound within the emerging class of hybrid heterocycles that offer enhanced opportunities for selective biological interactions and improved pharmaceutical properties.

Properties

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94720-52-2 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of 2-(4-morpholinylmethyl)-1H-benzimidazole, which serves as the precursor for nitration. This intermediate is typically synthesized by:

- Condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones to form the benzimidazole ring.

- Introduction of the 4-morpholinylmethyl substituent at the 2-position via alkylation reactions using 4-(chloromethyl)morpholine or similar reagents.

This step is crucial as it sets the stage for selective nitration at the 5-position of the benzimidazole ring.

Nitration Process

The key step in the preparation of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is the nitration of the 2-(4-morpholinylmethyl)-1H-benzimidazole intermediate. The nitration is typically carried out using:

- Nitrating agents such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid.

- Controlled reaction conditions to ensure selective substitution at the 5-position without over-nitration or degradation of the morpholinylmethyl substituent.

The reaction is generally performed under cooled conditions to moderate the exothermic nature of nitration and to improve regioselectivity.

Purification Techniques

After nitration, the crude product contains unreacted starting materials, side products, and possibly over-nitrated species. Purification methods include:

- Recrystallization from suitable solvents such as methanol or ethanol to obtain pure crystalline 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-.

- Chromatographic techniques (e.g., column chromatography) using solvent systems like chloroform/methanol or petroleum ether/ethyl acetate to separate impurities.

These purification steps are essential to achieve high purity required for biological and chemical applications.

Industrial Scale Considerations

For industrial production, the synthesis is optimized by:

- Fine-tuning reaction parameters such as temperature, reaction time, and reagent concentrations to maximize yield and purity.

- Scaling up the nitration step with appropriate safety measures due to the hazardous nature of nitrating agents.

- Implementing continuous flow reactors or batch reactors with efficient mixing and temperature control.

Summary Table of Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(4-morpholinylmethyl)-1H-benzimidazole | Condensation of o-phenylenediamine with aldehyde; alkylation with 4-(chloromethyl)morpholine | Sets the benzimidazole core and substituent |

| 2 | Nitration of intermediate | Concentrated HNO3 or HNO3/H2SO4 mixture; controlled temperature (0–5°C) | Selective nitration at 5-position |

| 3 | Purification | Recrystallization; column chromatography | Removes impurities and side products |

| 4 | Industrial scale optimization | Reaction parameter optimization; scale-up | Ensures safety and efficiency |

Research Findings and Analytical Characterization

- The nitration reaction is monitored by Thin Layer Chromatography (TLC) using chloroform:methanol (9:1) solvent systems to confirm completion.

- Structural confirmation of the final product is achieved by spectroscopic methods such as:

- 1H NMR and 13C NMR : To verify the chemical environment of protons and carbons in the benzimidazole ring and morpholinylmethyl group.

- FTIR spectroscopy : To identify characteristic functional groups, including the nitro group (N–O stretching around 1570 cm⁻¹) and benzimidazole NH.

- Mass spectrometry (MS) : To confirm molecular weight and purity.

- Yields reported in related benzimidazole nitration reactions typically range from 70% to 90%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:

Substitution: The benzimidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- has been investigated for various applications:

1. Chemistry

- Building Block : It serves as a precursor in synthesizing more complex organic molecules.

- Coordination Chemistry : Functions as a ligand in metal coordination complexes.

2. Biology

- Antibacterial and Antifungal Activities : The compound shows potential as an antimicrobial agent, targeting bacterial and fungal infections.

3. Medicine

- Anticancer Properties : Research indicates that it effectively inhibits the proliferation of cancer cells. For example, it has demonstrated an IC50 value of approximately 3 μM against leukemic cells by inducing S/G2 phase cell cycle arrest and downregulating critical proteins involved in cell proliferation (cyclin B1, CDK2, and PCNA) .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induces S/G2 arrest; downregulates cyclins |

| A375 (Melanoma) | Not specified | Potential for cytotoxic effects |

| MCF-7 (Breast Cancer) | Not specified | Tested for growth inhibition |

4. Industry

- Material Development : Utilized in creating new materials with specific properties like polymers and dyes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- in various contexts:

- Anticancer Research : In vitro studies have demonstrated its ability to inhibit multiple cancer cell lines effectively. The compound's mechanism involves inducing apoptosis through cell cycle arrest and protein modulation .

- Antimicrobial Activity : Investigations into its antibacterial and antifungal properties reveal potential applications in treating infections resistant to conventional therapies .

-

Comparative Studies with Similar Compounds : The compound is compared with other benzimidazole derivatives to evaluate differences in biological activity based on structural variations. For instance:

- 2-(4-Morpholinylmethyl)-1H-benzimidazole lacks the nitro group.

- 5-Nitro-1H-benzimidazole lacks the morpholinylmethyl group.

These comparisons suggest that the unique combination of substituents in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- enhances its versatility and efficacy .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity is attributed to its ability to inhibit the function of certain enzymes involved in cell division and proliferation . The nitro group can also undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Key Observations:

- Morpholine-containing derivatives (e.g., the target compound and CAS 16671-68-4) exhibit higher polarity and solubility in organic solvents compared to alkylthio or methyl-substituted analogs .

- The nitro group at position 5 stabilizes the aromatic system through resonance but may confer photolability in certain conditions .

Comparative Analysis:

- Morpholine-substituted derivatives demonstrate superior antifungal potency compared to alkylthio analogs, likely due to improved solubility and target engagement .

- Nitro group positioning (5 vs. 6) influences electronic effects and bioactivity. For example, 5-nitro isomers exhibit stronger antimicrobial effects than 6-nitro counterparts .

Stability and Toxicity

- Target Compound : Expected to exhibit pH-dependent stability, with degradation risks under strongly acidic or basic conditions. Morpholine’s oxygen may mitigate nitro group-related toxicity .

- Ethylthio Derivative: Potential hepatotoxicity due to thioether metabolism into reactive sulfoxides .

- 4-Methyl-5-nitro-1H-benzimidazole : Stable under ambient conditions but may form mutagenic nitroso derivatives under reductive environments .

Biological Activity

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzimidazole core with a nitro group and a morpholinylmethyl substituent, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that 1H-benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. Notably, it has shown an IC50 value of approximately 3 μM in inducing cell death in leukemic cells. The compound appears to induce S/G2 cell cycle arrest and downregulates key proteins involved in cell proliferation, such as cyclin B1, CDK2, and PCNA.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induces S/G2 arrest; downregulates cyclins |

| A375 (Melanoma) | Not specified | Potential for cytotoxic effects |

| MCF-7 (Breast Cancer) | Not specified | Tested for growth inhibition |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest: The compound causes cell cycle arrest at the S/G2 phase, preventing cancer cells from proliferating.

- Protein Downregulation: It downregulates proteins essential for cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production: Interaction with cellular enzymes may lead to increased ROS levels, contributing to cytotoxicity .

Additional Biological Activities

Beyond its anticancer properties, benzimidazole derivatives are known for their diverse biological activities:

- Antimicrobial Activity: Some studies have reported that benzimidazole derivatives exhibit antimicrobial properties against various pathogens.

- Antiviral Activity: Certain derivatives have shown inhibitory effects against viruses such as Hepatitis C Virus (HCV) and other Flaviviridae family members .

Study on Anticancer Activity

A study published in 2022 evaluated a series of N-Mannich-base-type hybrid compounds containing morpholine moieties, including derivatives of benzimidazole. These compounds were tested against several human cancer cell lines (A375, C32, MCF-7). Results indicated that specific compounds exhibited significant cytotoxic effects and induced apoptosis through various mechanisms including F-actin depolarization .

Synthesis and Evaluation of Derivatives

Research also highlights the synthesis of new benzimidazole derivatives that enhance solubility and bioactivity. For example, compounds with different substituents at the 4-position showed varied biological activities, indicating that structural modifications can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 1H-benzimidazole derivatives with nitro and morpholinylmethyl substituents?

- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions. For example, substituents like morpholinylmethyl can be introduced via N-alkylation using 4-morpholinylmethyl chloride in the presence of a base (e.g., K₂CO₃). Microwave-assisted synthesis is recommended for improved yield and reduced reaction time, as demonstrated in green chemistry protocols . Characterization typically involves melting point analysis, TLC, and spectroscopic methods (¹H/¹³C NMR, IR, HRMS) to confirm purity and regioselectivity .

Q. How are spectroscopic techniques employed to validate the structure of 2-(4-morpholinylmethyl)-5-nitro-1H-benzimidazole?

- Methodological Answer :

- ¹H NMR : The morpholine ring protons appear as a multiplet at δ 2.5–3.5 ppm, while the nitro group deshields adjacent aromatic protons, shifting signals to δ 8.0–8.5 ppm.

- ¹³C NMR : The morpholinylmethyl carbon resonates at ~55–60 ppm, and the nitro-substituted aromatic carbons appear at ~140–150 ppm.

- HRMS : Molecular ion peaks ([M+H]⁺) are used to confirm the molecular formula (e.g., C₁₂H₁₄N₄O₃ for the target compound) .

Q. What are the key challenges in achieving regioselective nitration at the C-5 position of the benzimidazole core?

- Methodological Answer : Nitration at C-5 requires careful control of reaction conditions to avoid over-nitration or isomer formation. Mixed acids (HNO₃/H₂SO₄) at 0–5°C are commonly used. The electron-donating morpholinylmethyl group at C-2 directs nitration to the C-5 position via resonance stabilization. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired regioisomer .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 2-(4-morpholinylmethyl)-5-nitro-1H-benzimidazole?

- Methodological Answer : DFT studies using B3LYP/6-31G* basis sets optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO). The nitro group lowers the LUMO energy, enhancing electrophilicity, while the morpholinylmethyl group increases solubility and bioavailability. Charge distribution maps reveal nucleophilic regions (e.g., morpholine nitrogen) for potential derivatization .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Formulation : Use nanoemulsions or liposomal carriers to improve solubility.

- Metabolic Profiling : LC-MS/MS assays identify metabolites responsible for activity loss .

Q. How does the morpholinylmethyl substituent influence binding affinity to biological targets (e.g., microbial enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations show that the morpholine ring forms hydrogen bonds with catalytic residues (e.g., Asp/Tyr in bacterial DNA gyrase). The nitro group stabilizes binding via π-π stacking with aromatic side chains. Competitive inhibition assays (IC₅₀) validate computational predictions .

Q. What are the limitations of current antimicrobial assays for evaluating nitro-substituted benzimidazoles, and how can they be mitigated?

- Methodological Answer : Standard disc diffusion assays may underestimate activity due to compound insolubility. Alternatives include:

- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in liquid media.

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours.

- Synergy Testing : Combine with efflux pump inhibitors (e.g., reserpine) to overcome resistance .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis of the morpholinylmethyl group) .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .

- Bioactivity Interpretation : Normalize activity data to logP values to account for lipophilicity-driven false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.